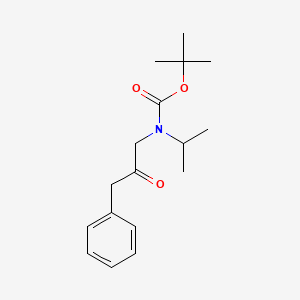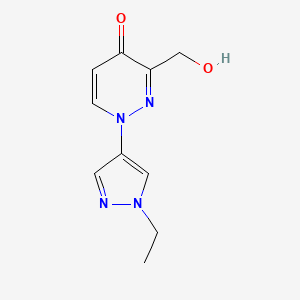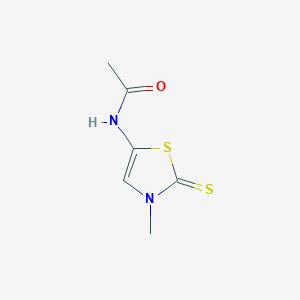
N-(3-methyl-2-sulfanylidene-1,3-thiazol-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methyl-2-sulfanylidene-1,3-thiazol-5-yl)acetamide is a compound that belongs to the thiazole family, which is characterized by a five-membered ring containing both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-2-sulfanylidene-1,3-thiazol-5-yl)acetamide typically involves the reaction of aminonitrile with salts and esters of dithioacids, carbon oxysulfide, carbon disulfide, and isothiocyanates . The reaction conditions often include the use of methanesulfonic acid under reflux conditions to achieve good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-methyl-2-sulfanylidene-1,3-thiazol-5-yl)acetamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or thioethers.
Applications De Recherche Scientifique
N-(3-methyl-2-sulfanylidene-1,3-thiazol-5-yl)acetamide has several scientific research applications:
Mécanisme D'action
The mechanism of action of N-(3-methyl-2-sulfanylidene-1,3-thiazol-5-yl)acetamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may activate or inhibit certain biochemical pathways, enzymes, or receptors, leading to its observed effects . The exact molecular targets and pathways involved are still under investigation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other thiazole derivatives such as:
- 2-chloro-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]acetamide
- 2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide
Uniqueness
N-(3-methyl-2-sulfanylidene-1,3-thiazol-5-yl)acetamide is unique due to its specific structure, which imparts distinct chemical and biological properties
Propriétés
Formule moléculaire |
C6H8N2OS2 |
|---|---|
Poids moléculaire |
188.3 g/mol |
Nom IUPAC |
N-(3-methyl-2-sulfanylidene-1,3-thiazol-5-yl)acetamide |
InChI |
InChI=1S/C6H8N2OS2/c1-4(9)7-5-3-8(2)6(10)11-5/h3H,1-2H3,(H,7,9) |
Clé InChI |
NBQVANHSXWEDJE-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)NC1=CN(C(=S)S1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[2-(1-Hydroxycyclopentyl)ethynyl]benzoic acid](/img/structure/B13872489.png)
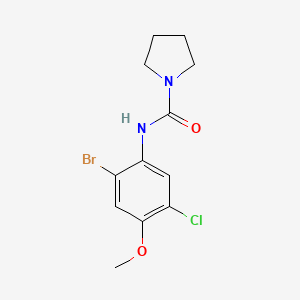
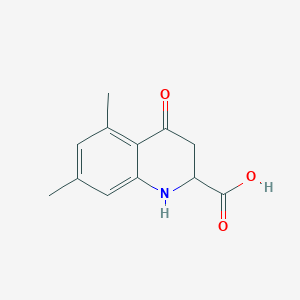
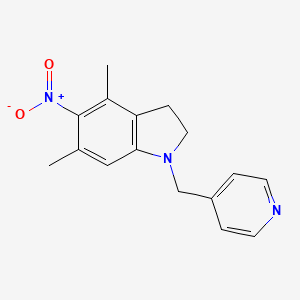
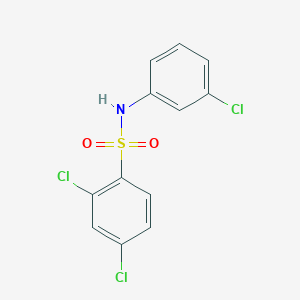

![tert-butyl N-[6-(tetrazol-1-yl)pyridin-3-yl]carbamate](/img/structure/B13872523.png)
![2-(2-Chlorophenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13872532.png)

